molecular formula C₂₁¹³CH₂₁D₃N₂O₈ B1144830 Doxycycline-13CD3 CAS No. 1902958-13-7

Doxycycline-13CD3

Cat. No.: B1144830
CAS No.: 1902958-13-7
M. Wt: 448.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxycycline-13CD3 is a stable isotope-labeled derivative of doxycycline, a broad-spectrum antibiotic belonging to the tetracycline class. This compound is synthesized by incorporating deuterium (13CD3) into the doxycycline molecule, which enhances its utility in various scientific research applications, particularly in pharmacokinetic studies and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxycycline-13CD3 involves a multi-step process. Initially, doxycycline undergoes N-demethylation using an iron-mediated Polonovsky reaction. This step involves the oxidation of doxycycline to its N-oxide form using meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide is then treated with a combination of iron (0) and iron (III) chloride (FeCl3) to yield the N-demethylated product .

The demethylated doxycycline is subsequently re-methylated using diisopropyl azodicarboxylate (DIAD), polymer-supported triphenylphosphine, and methyl-13CD3 iodide. This re-methylation step incorporates the deuterium-labeled methyl group into the doxycycline molecule, resulting in this compound with an isotopic purity of 99% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired isotopic purity and to remove any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions

Doxycycline-13CD3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: meta-Chloroperoxybenzoic acid (m-CPBA)

    Reduction: Iron (0) and iron (III) chloride (FeCl3)

    Substitution: Diisopropyl azodicarboxylate (DIAD), polymer-supported triphenylphosphine, and methyl-13CD3 iodide

Major Products Formed

The major product formed from these reactions is this compound, a deuterium-labeled derivative of doxycycline with high isotopic purity.

Mechanism of Action

Doxycycline-13CD3, like doxycycline, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and bacterial growth .

Properties

CAS No.

1902958-13-7

Molecular Formula

C₂₁¹³CH₂₁D₃N₂O₈

Molecular Weight

448.45

Synonyms

(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro_x000B_-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide-13CD3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.